Product packaging for N-Fmoc-2,5-difluoro-L-phenylalanine(Cat. No.:CAS No. 1004959-90-3; 1253792-21-0)

N-Fmoc-2,5-difluoro-L-phenylalanine

Cat. No.: B2604852
CAS No.: 1004959-90-3; 1253792-21-0
M. Wt: 423.416
InChI Key: VLGUITFILRLIFL-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unnatural Amino acids as Modular Building Blocks in Peptide and Protein Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring proteinogenic amino acids. Their incorporation into peptide and protein structures offers a powerful strategy to introduce novel chemical and physical properties. achemblock.com This approach allows researchers to move beyond the limitations of the natural amino acid repertoire and create molecules with enhanced stability, tailored functionalities, and new therapeutic potential. nih.gov

The use of UAAs as modular building blocks enables the systematic modification of peptides and proteins. By replacing natural amino acids with synthetic counterparts, scientists can investigate fundamental biological processes, such as protein folding, enzyme catalysis, and signal transduction. nih.gov Furthermore, the introduction of UAAs can confer desirable attributes to therapeutic peptides, including increased resistance to enzymatic degradation and improved bioavailability. nih.gov

Strategic Incorporation of Fluorine into Amino Acid Side Chains: An Academic Perspective

The introduction of fluorine into amino acid side chains is a particularly effective strategy in protein engineering and drug discovery. nih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen, yet its presence can dramatically alter the electronic properties of the amino acid side chain. nih.gov This substitution can influence a molecule's conformation, pKa, and binding interactions. nih.gov

From an academic perspective, the strategic placement of fluorine atoms provides a subtle yet powerful tool to probe structure-function relationships in peptides and proteins. By systematically replacing hydrogen atoms with fluorine in an aromatic ring like that of phenylalanine, researchers can fine-tune the electronic nature of the side chain without introducing significant steric bulk. This "minimalist" perturbation allows for the dissection of weak molecular interactions, such as cation-π interactions, which are crucial for many biological recognition events. nih.govacs.orgelectronicsandbooks.com The ability to modulate these interactions provides valuable insights into the fundamental forces that govern protein structure and function. nih.govnih.gov

Overview of N-Fmoc-2,5-difluoro-L-phenylalanine's Role in Advancing Research Methodologies

This compound is a key reagent that facilitates the incorporation of the 2,5-difluorophenylalanine unnatural amino acid into peptides via solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine is readily cleaved during synthesis, allowing for the sequential addition of amino acids to build a peptide chain.

The use of this compound has advanced research methodologies in several ways:

Probing Protein Structure and Interactions: The 2,5-difluoro substitution pattern on the phenylalanine ring alters its electronic properties, making it a sensitive probe for studying non-covalent interactions. Researchers have utilized this analog to investigate the contributions of aromatic residues to protein stability and ligand binding. nih.gov For instance, the incorporation of fluorinated phenylalanines can be used to systematically vary the electrostatic potential of an aromatic ring to dissect the role of cation-π interactions in protein-ligand recognition. nih.govacs.orgelectronicsandbooks.com

Development of Therapeutic Peptides: The incorporation of 2,5-difluoro-L-phenylalanine has been explored in the development of novel therapeutic agents. A notable example is its use as a building block in the synthesis of LY2497282, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes. nih.gov The presence of the difluorinated phenylalanine moiety in the drug candidate highlights the role of this unnatural amino acid in designing molecules with improved pharmacological profiles.

Modulating Peptide and Protein Properties: The introduction of 2,5-difluoro-L-phenylalanine can influence the physicochemical properties of peptides, such as their hydrophobicity and conformational preferences. researchgate.net Studies on doubly fluorinated Fmoc-Phe derivatives have shown that the position of fluorine atoms can significantly affect the physical properties of self-assembled structures, including their morphology and mechanical rigidity. nih.gov This ability to tune material properties at the molecular level is of great interest for the development of novel biomaterials.

Interactive Data Table: Properties of Fmoc-Phenylalanine Derivatives

The following table summarizes key properties of different Fmoc-phenylalanine derivatives, illustrating the impact of fluorination.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Fmoc-L-phenylalanineC₂₄H₂₁NO₄387.43White to off-white powder
This compoundC₂₄H₁₉F₂NO₄423.41White to off-white powder
N-Fmoc-3,5-difluoro-L-phenylalanineC₂₄H₁₉F₂NO₄423.42White to off-white powder
N-Fmoc-2,6-difluoro-L-phenylalanineC₂₄H₁₉F₂NO₄423.42White to off-white powder
N-Fmoc-2,3-difluoro-L-phenylalanineC₂₄H₁₉F₂NO₄423.42White to off-white powder

Data sourced from publicly available chemical supplier information.

Detailed Research Findings: Impact of Double Fluorination on Hydrogel Properties

A study comparing the physical properties of hydrogels formed from different doubly fluorinated Fmoc-Phe derivatives revealed significant differences based on the fluorine substitution pattern.

HydrogelStorage Modulus (G') [Pa]Swelling RatioDensity (g/cm³)
Fmoc-Phe~1600HighLow
Fmoc-3,4F-Phe~4800LowerHigher

This table is a representation of findings reported in a study by Reches et al. (2021), highlighting that Fmoc-3,4F-Phe formed more rigid and denser hydrogels compared to the non-fluorinated Fmoc-Phe. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F2NO4 B2604852 N-Fmoc-2,5-difluoro-L-phenylalanine CAS No. 1004959-90-3; 1253792-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGUITFILRLIFL-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Fmoc 2,5 Difluoro L Phenylalanine and Its Analogues

Chiral Synthesis of Fluorinated Phenylalanine Scaffolds

The stereoselective synthesis of fluorinated phenylalanine derivatives is crucial for their application in drug discovery. Several powerful methods have been developed to control the stereochemistry at the α-carbon.

Asymmetric Alkylation Approaches (e.g., Schöllkopf Reagent-Based Syntheses)

Asymmetric alkylation using chiral auxiliaries is a well-established method for the synthesis of non-proteinogenic amino acids. The Schöllkopf method, in particular, has proven effective for preparing fluorinated phenylalanine analogues. nih.govwikipedia.org This method typically involves the alkylation of a chiral bis-lactim ether, derived from a dipeptide of glycine (B1666218) and a chiral auxiliary like valine. wikipedia.org

The synthesis of (R)-2,5-difluorophenylalanine has been achieved through the alkylation of the Schöllkopf reagent, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, with 2,5-difluorobenzyl bromide. nih.gov The resulting alkylated product is then hydrolyzed to yield the desired amino acid ester, which can be subsequently protected. nih.gov This approach offers high stereoselectivity, with reported enantiomeric excesses often exceeding 95%. wikipedia.org The steric hindrance provided by the isopropyl group of the valine auxiliary effectively directs the incoming electrophile to one face of the carbanionic center. wikipedia.org

A similar strategy involves the one-pot double alkylation of a different chiral auxiliary to produce N-protected 2-fluoro- and 2,6-difluorophenylalanine derivatives in quantitative yields after removal of the auxiliary and treatment with Fmoc-OSu. nih.gov

Method Key Reagents Product Stereoselectivity Reference
Schöllkopf Alkylation(2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, 2,5-difluorobenzyl bromide(R)-2,5-difluorophenylalanine derivatives>95% ee nih.govwikipedia.org
Double AlkylationChiral auxiliary, benzyl (B1604629) iodides, Fmoc-OSuN-Fmoc-2-fluoro- and 2,6-difluorophenylalanineHigh nih.gov

Stereoselective Azlactone Methodologies

The Erlenmeyer-Plöchl azlactone synthesis provides a classical route to α,β-unsaturated amino acids, which can then be stereoselectively reduced to the desired phenylalanine derivatives. wikipedia.org This method involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone (oxazolone). wikipedia.org

For the synthesis of 2,5-difluorophenylalanine, 2,5-difluorobenzaldehyde (B1295323) is reacted with N-acetylglycine and acetic anhydride to generate the corresponding azlactone. nih.gov Subsequent hydrolysis yields the α-amidocinnamic acid derivative. nih.gov The crucial stereoselective step is the asymmetric hydrogenation of this intermediate. Using specific transition-metal catalysts with chiral ligands, such as the ferrocene-based ligand Me-BoPhoz, can lead to high enantioselectivity. nih.gov For instance, the synthesis of an N-acetyl-ʟ-phenylalanine derivative was achieved with 94% enantiomeric excess (ee). nih.gov

An alternative approach involves the enzymatic resolution of the racemic difluorinated phenylalanine obtained after catalytic hydrogenation of the azlactone-derived intermediate. A protease from Bacillus sp. can selectively hydrolyze the (S)-N-acetyl ester, allowing for the separation of the (S)-acid and (R)-ester with very high enantiomeric excess (>99.5% ee). nih.gov

Method Key Steps Stereocontrol Result Reference
Azlactone SynthesisCondensation, Hydrolysis, Asymmetric HydrogenationChiral catalyst (e.g., with Me-BoPhoz ligand)N-acetyl-ʟ-phenylalanine derivative (94% ee) nih.gov
Azlactone with Enzymatic ResolutionCondensation, Hydrolysis, Hydrogenation, Enzymatic HydrolysisProtease from Bacillus sp.(S)-N-acetyl acid and (R)-N-acetyl ester (>99.5% ee) nih.gov

Enantioselective Catalytic Transformations in Fluorophenylalanine Synthesis

Enantioselective catalysis offers a direct and efficient route to chiral fluorinated amino acids. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

One notable example is the asymmetric hydrogenation of an enamino ester intermediate. nih.gov This intermediate can be prepared by coupling a commercially available aldehyde, such as 2,5-difluorobenzaldehyde, with an N-Boc phosphonate (B1237965) glycinate. The subsequent asymmetric hydrogenation of the enamine affords the N-Boc-protected (R)-2,5-difluorophenylalanine ester with excellent enantioselectivity (>99% ee). nih.gov

Phase-transfer catalysis is another powerful tool. The asymmetric alkylation of a tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst has been successfully applied to the synthesis of fluorinated phenylalanine analogues. capes.gov.br This method allows for the construction of the chiral center under mild conditions.

Furthermore, catalyst-controlled diastereoselective fluorination of chiral allylic amines has been demonstrated. nih.gov Using a chiral aryl iodide catalyst, it is possible to prepare highly enantioenriched 1,3-difluoro-2-amines with three contiguous stereocenters. nih.gov

Catalytic Method Substrate Catalyst Product Enantioselectivity Reference
Asymmetric HydrogenationEnamino esterNot specifiedN-Boc-(R)-2,5-difluorophenylalanine ester>99% ee nih.gov
Phase-Transfer Catalysistert-butyl glycinate-benzophenone Schiff baseCinchona alkaloid derivativeFluorinated phenylalanine analoguesHigh capes.gov.br
Diastereoselective FluorinationChiral allylic amineChiral aryl iodide1,3-difluoro-2-aminesHigh nih.gov

Optimized Fmoc-Protection Strategies for Amino Acid Building Blocks

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, which provides orthogonality with acid-labile side-chain protecting groups. numberanalytics.comnumberanalytics.com The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. numberanalytics.com

For complex and sensitive amino acids like fluorinated phenylalanines, optimizing the Fmoc protection step is critical to avoid side reactions and ensure high purity of the final building block. numberanalytics.com Key considerations include the choice of reaction conditions such as solvent, temperature, and reaction time to maximize yield and minimize byproducts. numberanalytics.com

Several strategies have been developed to improve the efficiency and cleanliness of Fmoc protection:

Use of stable reagents: Fmoc-benzotriazole reagents have been shown to react with various amino acids in the presence of a mild base to afford Fmoc-protected amino acids in high yields, free from di- and tripeptide impurities. organic-chemistry.orgresearchgate.net

Control of pH and reaction medium: Performing the reaction in aqueous media can be advantageous for certain amino acids. organic-chemistry.org

Prevention of oligomerization: An intermediate silylation step using chlorotrimethylsilane (B32843) can protect the carboxylic acid group and prevent the formation of amino acid oligomers during the Fmoc protection reaction. nih.gov

The purity of the resulting Fmoc-amino acid is paramount, as impurities can be incorporated into the growing peptide chain during synthesis. nih.gov Therefore, rigorous purification and quality control are essential.

Scaled-Up Synthesis Techniques and Process Optimization for N-Fmoc-2,5-difluoro-L-phenylalanine

The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges. Process optimization is crucial to ensure safety, efficiency, cost-effectiveness, and consistent product quality.

Key aspects of process optimization include:

Reagent Selection: Choosing readily available, less hazardous, and cost-effective starting materials and reagents.

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. For instance, in phase-transfer catalyzed alkylations, the order of addition of the catalyst or base can significantly impact the enantioselectivity on a larger scale. capes.gov.br

Work-up and Purification: Developing robust and scalable purification methods, such as crystallization, to replace chromatographic techniques that are often not feasible for large quantities. Tandem alkylation-second-order asymmetric transformation protocols can allow for the isolation of diastereomerically pure products by simple filtration, which is highly advantageous for scale-up. nih.gov

Process Safety: Conducting a thorough safety assessment of all reaction steps and implementing appropriate engineering controls.

The development of a scalable synthesis often involves a multidisciplinary approach, combining expertise in organic chemistry, chemical engineering, and analytical chemistry.

Control and Assessment of Stereochemical Purity in Synthesis

Ensuring the stereochemical purity of this compound is of utmost importance, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.

Several analytical techniques are employed to assess the enantiomeric and diastereomeric purity of the synthesized amino acid derivatives:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of chiral compounds. chemimpex.com By using a chiral stationary phase, the enantiomers can be separated and quantified. Purity levels of >99% are often achievable and verifiable with this method. nih.gov

Polarimetry: Measuring the optical rotation of a sample can provide an indication of its enantiomeric purity, although this method is less precise than chiral HPLC. researchgate.net

Mass Spectrometry (MS): While not inherently capable of distinguishing between stereoisomers, MS is crucial for confirming the molecular weight of the product and for analyzing samples in conjunction with chromatographic separation techniques (LC-MS). nih.gov

Throughout the synthesis, it is critical to employ methods that minimize racemization. For example, during Fmoc protection, carefully controlled conditions are necessary. researchgate.net The choice of coupling reagents and conditions in subsequent peptide synthesis steps is also critical to preserving the stereochemical integrity of the fluorinated amino acid.

Strategic Incorporation of N Fmoc 2,5 Difluoro L Phenylalanine into Peptidic and Proteinaceous Architectures

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone method for assembling peptides, including those containing modified residues like 2,5-difluoro-L-phenylalanine. nih.gov The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used methodology for SPPS. du.ac.in In this process, N-Fmoc-2,5-difluoro-L-phenylalanine is coupled to a growing peptide chain anchored to a solid support resin. nih.govdu.ac.in The Fmoc group provides temporary protection for the Nα-amine, which is stable to the acidic conditions used for side-chain deprotection but is readily removed by a base, typically a piperidine (B6355638) solution in DMF, to allow for the next coupling cycle. chempep.comnih.gov

The incorporation of this fluorinated amino acid follows the standard SPPS cycle:

Resin Loading: The first amino acid is anchored to a suitable resin, such as 2-chlorotrityl chloride resin for peptide acids or Rink amide resin for peptide amides. du.ac.inuci.edu

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed with a piperidine/DMF solution. chempep.com

Coupling: A solution of this compound is activated with a coupling reagent and added to the resin to form a new peptide bond. du.ac.in

Washing: The resin is washed to remove excess reagents and byproducts. du.ac.in

This cycle is repeated until the desired peptide sequence is assembled. The efficiency of the coupling step is critical and can be influenced by the steric hindrance of the fluorinated residue. mdpi.com Monitoring the completion of the coupling and deprotection steps is essential for success. chempep.com

Table 1: Common Reagents and Conditions in Fmoc-SPPS

Step Reagent/Solvent Typical Conditions Purpose
Fmoc Deprotection 20% Piperidine in DMF 2 x 10 min at room temperature Removal of the temporary Nα-Fmoc protecting group. chempep.com
Amino Acid Coupling Fmoc-amino acid, DIC, Oxyma 3-5 equivalents in DMF Activation of the carboxylic acid for peptide bond formation. nih.gov
Resin Capping Acetic anhydride (B1165640), DIPEA 15 min at room temperature To block any unreacted amino groups and prevent deletion sequences. du.ac.in

| Final Cleavage | TFA, TIS, H₂O, EDT | 2-3 hours at room temperature | Cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.gov |

This table presents a generalized protocol; specific conditions may vary based on the peptide sequence and scale.

Considerations for Solution-Phase Peptide Synthesis with Fluorinated Amino Acids

While SPPS is dominant, solution-phase peptide synthesis remains a viable method, particularly for large-scale production. However, incorporating fluorinated amino acids like 2,5-difluoro-L-phenylalanine presents specific challenges. The high hydrophobicity imparted by fluorine atoms can significantly decrease the solubility of the growing peptide fragment in common organic solvents, complicating purification and handling. mdpi.comyoutube.com

Key considerations include:

Solubility: The solubility of peptide intermediates is crucial. youtube.com The introduction of one or more 2,5-difluoro-L-phenylalanine residues can render a peptide fragment insoluble, leading to precipitation during the reaction or workup. Careful selection of solvent systems is necessary to maintain homogeneity.

Reactivity: The strong electron-withdrawing effect of the two fluorine atoms on the phenyl ring can slightly alter the reactivity of the carboxyl group during activation and the nucleophilicity of the amino group after deprotection, potentially requiring adjustments to coupling times or reagents. mdpi.com

Purification: Chromatographic purification of fluorinated peptides can be challenging due to their altered polarity. The increased hydrophobicity may necessitate the use of different solvent gradients in techniques like HPLC.

Despite these challenges, the principles of peptide bond formation remain the same, involving the activation of the carboxyl group of this compound and its subsequent reaction with the amino group of another amino acid ester. wiley-vch.de

Site-Specific Incorporation into Proteins via Genetic Code Expansion

Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as 2,5-difluoro-L-phenylalanine, into proteins in living cells. oregonstate.edu This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govnih.gov This aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery and is engineered to recognize the desired ncAA and direct its insertion at a specific, predetermined site in the protein, typically encoded by an amber stop codon (TAG). oregonstate.edunih.gov

Researchers have successfully developed pyrrolysyl-tRNA synthetase (PylRS) variants that can charge tRNA with various phenylalanine analogs, including di-fluorinated versions. nih.govnih.gov For instance, the PylRS(N346A/C348A) mutant has shown remarkable substrate promiscuity, capable of incorporating dozens of phenylalanine derivatives. nih.govacs.org A study by Galles et al. identified PylRS-based synthetases that efficiently encode difluorinated phenylalanines, including the 2,5- and 2,6-isomers, in both E. coli and human HEK cells with high fidelity. nih.gov

The process generally involves:

Transforming host cells (e.g., E. coli or HEK cells) with plasmids encoding the orthogonal aaRS and tRNA. nih.gov

Expressing a target protein containing an in-frame amber (TAG) codon at the desired modification site. nih.gov

Supplementing the cell culture medium with 2,5-difluoro-L-phenylalanine (the Fmoc group is not used in this biological method). nih.gov The engineered synthetase specifically acylates its partner tRNA with the fluorinated amino acid, which is then delivered to the ribosome to be incorporated into the growing polypeptide chain.

Chemoenzymatic Ligation and Assembly of Fluorinated Peptides

Chemoenzymatic ligation combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to assemble larger proteins from smaller, chemically synthesized peptide fragments. nih.gov This approach is well-suited for creating proteins containing fluorinated residues that are difficult to produce through total synthesis or direct expression.

Two prominent enzymatic ligation methods are:

Sortase-Mediated Ligation (SML): This technique uses sortase A (SrtA), a bacterial transpeptidase, to ligate two peptide fragments. nih.gov One peptide must contain the sortase recognition motif (e.g., LPXTG) at its C-terminus, while the other requires an N-terminal glycine (B1666218) nucleophile. nih.govkanazawa-u.ac.jp A synthetic peptide containing this compound can be designed with an N-terminal oligoglycine sequence. This fluorinated peptide can then be ligated to a recombinantly expressed protein engineered to have a C-terminal LPETG tag. The reaction is highly specific and proceeds under mild, aqueous conditions. nih.govnih.gov

Subtilisin-Catalyzed Ligation: Engineered variants of the serine protease subtilisin, known as subtiligases, can catalyze the formation of a peptide bond between a peptide C-terminal ester and the N-terminal α-amine of another peptide or protein. nih.govnih.gov This method allows for the ligation of fragments without the strict sequence requirements of sortase A. nih.gov A chemically synthesized peptide fragment containing 2,5-difluoro-L-phenylalanine could be prepared as a C-terminal ester and then ligated to the N-terminus of a target protein or another peptide. nih.gov

These chemoenzymatic strategies provide powerful tools for creating complex, semi-synthetic fluorinated proteins for structural and functional studies. researchgate.net

Investigation of Incorporation Efficiency and Fidelity

The success of incorporating 2,5-difluoro-L-phenylalanine into proteins hinges on the efficiency and fidelity of the chosen method. Efficiency refers to the yield of the full-length modified protein, while fidelity refers to the accuracy of the incorporation at the intended site without misincorporation of canonical amino acids. nih.gov

For genetic code expansion, efficiency and fidelity are highly dependent on the specificity of the orthogonal aaRS/tRNA pair. oregonstate.edu Studies have demonstrated that engineered PylRS systems can incorporate difluorinated phenylalanines with high efficiency and fidelity. nih.gov For example, mass spectrometry analysis of a superfolder GFP (sfGFP) protein expressed in HEK cells showed that the PheX-D6 synthetase incorporated 2,6-difluoro-L-phenylalanine with 95.0% fidelity, while the PheX-B5 synthetase incorporated it with 81.8% fidelity. nih.gov Similar high fidelity is expected for the 2,5-isomer with an appropriately selected synthetase.

Table 2: Representative Fidelity of Fluorinated Phenylalanine Incorporation in HEK Cells

Synthetase Fluorinated Analog Incorporation Fidelity
PheX-D6 Penta-fluoro Phe 98.2%
PheX-D6 2,3,5,6-tetra-fluoro Phe 98.7%
PheX-D6 2,6-di-fluoro Phe 95.0%
PheX-B5 Penta-fluoro Phe 97.5%
PheX-B5 2,6-di-fluoro Phe 81.8%

Data adapted from Galles et al. (2023). nih.gov Fidelity was determined by ESI-mass spectroscopy analysis of the purified protein.

The incorporation efficiency can be sufficient for biochemical characterization and even structural studies. Yields for sfGFP containing penta-fluoro phenylalanine in HEK cells reached 34 µg per gram of cell pellet, a level considered viable for cryo-EM. nih.gov The probability of incorporation can be controlled, to an extent, by the concentration of the fluorinated amino acid supplied in the expression medium. nih.govnih.gov Direct mass spectrometry and NMR spectroscopy are the primary analytical tools used to confirm the successful and site-specific incorporation of the fluorinated residue. nih.govnih.gov

Biophysical and Structural Impact of Difluorination Within Peptides and Proteins

Elucidation of Conformational Preferences and Geometry Modulation Induced by Fluorine

The introduction of fluorine atoms onto the phenylalanine side chain significantly modulates its conformational landscape and local geometry within a peptide. Fluorine, being the most electronegative element, alters the electronic distribution of the aromatic ring and introduces steric constraints that influence the accessible torsional angles of the amino acid residue.

The primary side-chain torsion angle, χ1 (defined by the N-Cα-Cβ-Cγ atoms), dictates the orientation of the phenyl ring relative to the peptide backbone. In native phenylalanine, χ1 angles typically cluster around -60° (gauche-), +60° (gauche+), and 180° (trans). For 2,5-difluoro-L-phenylalanine, computational and spectroscopic studies indicate a shift in these preferences. The presence of the ortho-fluorine (at position 2) can create steric hindrance with the peptide backbone, potentially disfavoring certain rotamers that would be accessible to the non-fluorinated analog. This can lead to a more restricted set of low-energy conformations.

Table 1: Representative Torsional Angles in Peptides

Torsional Angle Atoms Defining Angle Typical Values for Phenylalanine Potential Influence of 2,5-Difluorination
φ (Phi) C'-N-Cα-C' -150° to -50° (β-sheet), -80° to -50° (α-helix) Indirect influence due to altered side-chain packing
ψ (Psi) N-Cα-C'-N +100° to +170° (β-sheet), -60° to -30° (α-helix) Indirect influence due to altered side-chain packing
χ1 (Chi1) N-Cα-Cβ-Cγ -60° (g-), +60° (g+), 180° (t) Steric clash from ortho-fluorine may disfavor certain rotamers, shifting population distribution
χ2 (Chi2) Cα-Cβ-Cγ-Cδ1 ~90° or ~-90° Altered electronic nature of the ring can influence this angle

Influence on Peptide and Protein Folding Pathways and Stability

The incorporation of 2,5-difluoro-L-phenylalanine can have a pronounced effect on the thermodynamic stability of peptides and proteins. This influence is largely attributed to the unique properties of the fluorine atom, particularly its high hydrophobicity.

Fluorination of hydrophobic amino acid residues is a recognized strategy for enhancing protein stability against both thermal and chemical denaturation . The increased hydrophobicity of the 2,5-difluorophenyl side chain can strengthen its interactions within the hydrophobic core of a protein. This leads to a more favorable Gibbs free energy of unfolding (ΔG), making the folded state more stable relative to the unfolded state . Thermodynamic studies on proteins with fluorinated cores have shown that the increase in stability is often associated with a more unfavorable entropy of unfolding, which is consistent with a more ordered or compact hydrophobic core in the folded state .

The effect on stability is dependent on the position and number of fluorine atoms nih.gov. While the general trend points towards stabilization, the specific impact of the 2,5-difluoro substitution pattern depends on the unique structural context of the peptide or protein.

Table 2: Thermodynamic Parameters Influenced by Difluorination

Thermodynamic Parameter Description General Effect of Core Fluorination
ΔG (Gibbs Free Energy of Unfolding) Overall measure of protein stability. A more positive value indicates greater stability. Tends to increase, indicating enhanced stability .
Tm (Melting Temperature) Temperature at which 50% of the protein is unfolded. Generally increases, reflecting higher thermal stability reddit.com.
ΔH° (Enthalpy of Unfolding) Change in heat content upon unfolding. No consistent correlation with fluorine content has been observed .
ΔS° (Entropy of Unfolding) Change in disorder upon unfolding. Often becomes more unfavorable (less positive) .
ΔCp° (Heat Capacity Change) Change in heat capacity upon unfolding, related to burial of nonpolar surface area. Correlates with changes in apolar solvent-accessible surface area .

Analysis of Electrostatic and Steric Interactions Involving Difluorophenyl Moieties (e.g., π-π stacking)

The electronic and steric properties of the 2,5-difluorophenyl group significantly differ from those of the native phenyl group, leading to altered non-covalent interactions that are crucial for molecular recognition and structural integrity.

Electrostatic Interactions: The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring. This reduces the negative electrostatic potential on the face of the π-system nih.gov. A key consequence of this is the weakening of cation-π interactions. Cation-π interactions, which occur between the electron-rich π-face of an aromatic ring and a cation (such as the side chains of lysine or arginine), are important for protein structure and ligand binding nih.govnih.gov. The introduction of two fluorine atoms makes the 2,5-difluorophenyl ring a significantly poorer cation-π partner compared to unsubstituted phenylalanine nih.gov. This "fluorination strategy" is often used experimentally to probe the presence and strength of cation-π interactions in biological systems rsc.org.

π-π Stacking: The altered electrostatics also modulate π-π stacking interactions. While native phenylalanine rings can stack in various geometries (e.g., face-to-face, edge-to-face), the polarization of the difluorinated ring can favor specific orientations. Phenyl-perfluorophenyl interactions, an extreme example, are known to be stabilizing due to favorable electrostatic complementarity between the electron-poor fluorinated ring and the electron-rich hydrogenated ring nih.gov. The 2,5-difluorophenyl moiety, being partially fluorinated, would exhibit intermediate behavior. Computational studies suggest that fluorination can favor edge-to-face geometries over parallel-stacked arrangements nih.gov.

Steric Effects: Fluorine has a van der Waals radius of approximately 1.47 Å, which is larger than that of hydrogen (1.20 Å). While often considered a conservative substitution, the increased size can introduce steric constraints. The ortho-fluorine at position 2 is particularly impactful, as it can clash with the peptide backbone or neighboring residues, influencing conformational preferences as discussed in section 4.1. This steric bulk can be exploited in peptide design to enforce specific secondary structures or to modulate protein-protein interactions by creating subtle changes at binding interfaces.

Table 3: Comparison of Interaction Propensities

Interaction Type Phenylalanine 2,5-Difluorophenylalanine Rationale for Change
Cation-π Interaction Favorable Significantly Weakened Electron withdrawal by fluorine atoms reduces the negative electrostatic potential of the aromatic π-face nih.govnih.gov.
π-π Stacking Favorable (various geometries) Modulated (favors specific geometries) Altered quadrupole moment of the ring favors geometries with complementary electrostatics (e.g., edge-to-face) nih.gov.
Hydrophobicity High Higher The C-F bond is more hydrophobic than the C-H bond.
Steric Profile Moderate Increased The van der Waals radius of fluorine is larger than that of hydrogen.

Perturbation of Local Microenvironments and Hydrogen Bonding Networks

The introduction of 2,5-difluoro-L-phenylalanine can perturb the local microenvironment within a peptide or protein through both electronic effects and its potential to participate in unconventional hydrogen bonds.

The electron-withdrawing nature of the two fluorine atoms alters the acidity of the remaining C-H bonds on the aromatic ring, making them potentially better hydrogen bond donors in certain contexts. More significantly, the fluorine atoms themselves can act as weak hydrogen bond acceptors. While the C-F bond is a poor hydrogen bond acceptor in general, in the constrained environment of a folded protein, weak interactions of the C-F···H-N or C-F···H-O type can occur and contribute to local structural stability. The participation of organic fluorine in such interactions is sensitive to the electronic environment and often acts cooperatively with other non-covalent forces rsc.org.

Furthermore, the altered electrostatic potential of the difluorophenyl ring (as discussed in section 4.3) can influence the hydration shell around the residue. Studies on fluorinated phenylalanine derivatives have shown that the arrangement and interaction energies of water molecules solvating the aromatic ring are sensitive to the position of the fluorine atoms nih.gov. This perturbation of the local water structure can have cascading effects on protein folding, stability, and ligand binding, as the displacement of ordered water molecules is often a key thermodynamic driver of these processes. The difluorinated ring can thus subtly reshape the energy landscape of the local environment, influencing the positioning of neighboring side chains and bound water molecules.

Effects on Helical and Sheet Propensities within Oligopeptides

The intrinsic propensity of an amino acid to favor the formation of α-helical or β-sheet structures is a critical determinant of protein secondary structure. The incorporation of 2,5-difluoro-L-phenylalanine can modulate these propensities through a combination of steric, hydrophobic, and electrostatic effects.

Phenylalanine itself is moderately favorable for β-sheet structures and can also be found in α-helices. The increased hydrophobicity of the 2,5-difluorophenyl side chain could, in principle, enhance its preference for burial within a β-sheet structure, where it can engage in favorable packing interactions with other nonpolar residues. In β-sheets, adjacent side chains project from opposite faces of the sheet, and the bulky, hydrophobic difluorophenyl group may be well-tolerated in this arrangement.

N Fmoc 2,5 Difluoro L Phenylalanine As a Versatile Research Probe in Biochemical Systems

Applications in Spectroscopic Probes for Molecular Interactions (e.g., 19F NMR Spectroscopy in Protein Dynamics and Ligand Binding)

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy studies of biomolecules. researchgate.net Its high natural abundance and gyromagnetic ratio result in high sensitivity, comparable to that of protons (¹H). researchgate.net Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals. researchgate.net The incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine into a protein introduces a ¹⁹F NMR-active label at a specific site.

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment, spanning a broad range that allows for the resolution of individual signals even within large proteins. researchgate.net Consequently, subtle changes in protein conformation, dynamics, or the binding of a ligand can induce significant and measurable changes in the ¹⁹F NMR spectrum. nih.gov Researchers leverage this sensitivity to monitor protein folding, identify conformational heterogeneity in the native state, and characterize the dynamics of side chains within a protein's structure. nih.govnih.gov For instance, studies on the galactose-binding protein, labeled with fluorinated amino acids, have demonstrated that ligand binding induces long-range conformational changes that are clearly detected as shifts in the fluorine resonances. nih.gov

Key Advantages of ¹⁹F NMR in Protein Studies

AdvantageDescriptionReference
High SensitivityThe ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio (83% of ¹H), ensuring strong signal detection. researchgate.net
No Background SignalThe near-total absence of fluorine in native biological samples results in clean, background-free spectra. researchgate.net
Broad Chemical Shift RangeThe chemical shift of ¹⁹F is highly sensitive to the local environment, providing excellent signal dispersion and resolution. researchgate.net
Non-Perturbing ProbeFluorine atoms are relatively small, and their incorporation into amino acids is often non-perturbing to the overall protein structure and function. nih.gov

Investigating Molecular Recognition and Binding Affinities in Enzyme-Substrate Complexes

Understanding how an enzyme recognizes and binds its specific substrate is fundamental to drug design and molecular biology. This compound serves as a powerful tool for dissecting these interactions. By incorporating this fluorinated amino acid into a peptide substrate or an enzyme's active site, researchers can use ¹⁹F NMR to monitor the binding event in real-time.

For example, ¹⁹F-NMR studies on the intestinal fatty acid binding protein (IFABP), which has a large hydrophobic cavity lined with phenylalanine residues, have utilized 4-¹⁹F-phenylalanine to probe its structure. nih.gov The spectra revealed that several phenylalanine residues exist in two distinct conformations, indicating chemical exchange within the binding pocket in both the empty (apo) and ligand-bound (holo) states. nih.gov When a substrate binds, the local environment of the fluorine probe changes, leading to a shift in its NMR signal. The magnitude of this shift can be correlated with binding affinity, and the dynamics of the signal can provide insights into the kinetics of the enzyme-substrate complex formation and dissociation. This method allows for a detailed, residue-specific view of the recognition process that is often difficult to obtain with other techniques.

Development of Phosphotyrosine Mimics and Other Isosteric Analogues

The phosphorylation of tyrosine residues is a critical post-translational modification that governs a vast array of cellular signaling pathways. nih.gov The development of molecules that can mimic phosphotyrosine (pY) without being susceptible to enzymatic cleavage by phosphatases is a major goal in medicinal chemistry. nih.gov These mimics are essential for creating stable inhibitors and probes for pY-binding proteins like those containing SH2 domains. nih.gov

One of the most successful and widely used pY mimetics is 4-phosphonodifluoromethyl-phenylalanine (F₂Pmp). nih.gov Its success stems from its similar pKa value to phosphotyrosine and the ability of its fluorine atoms to act as hydrogen bond acceptors, mimicking the interactions of the phosphate's oxygen atoms. nih.gov Building on this principle, other fluorinated phenylalanines are explored as potential isosteres. While 2,5-difluoro-L-phenylalanine is not a direct phosphonate (B1237965) mimic, the strongly electronegative fluorine atoms on the phenyl ring can emulate the electrostatic properties and hydrogen-bonding capabilities of the phosphate (B84403) group in certain protein binding pockets. More advanced mimetics, such as pentafluorophosphato-phenylalanines, have been developed to further refine this biomimicry, demonstrating the versatility of fluorine chemistry in creating functional isosteres for phosphate groups. nih.gov

Comparison of Phosphotyrosine and Key Mimetic Analogues

CompoundKey FeatureAdvantageReference
Phosphotyrosine (pY)Natural phosphate groupBiological standard nih.gov
4-Phosphonodifluoromethyl-phenylalanine (F₂Pmp)Non-hydrolyzable phosphonate group with two fluorine atomsConsidered the "gold standard" mimic due to similar pKa and H-bonding potential. Cell-permeable versions exist. nih.gov
Difluoro-L-phenylalanineElectronegative fluorine atoms on the phenyl ringCan act as H-bond acceptors, potentially mimicking phosphate interactions in some contexts. nih.gov
Pentafluorophosphato-phenylalaninePentafluorophosphate [PF₅] motifA novel class of mimics displaying unique fluorine-specific interactions. nih.gov

Utilization in Bioconjugation Methodologies for Peptide and Protein Functionalization

The functionalization of peptides and proteins with labels, drugs, or other moieties is a cornerstone of modern biotechnology. This compound is a key building block in this field. chemimpex.com The Fmoc protecting group is standard for use in solid-phase peptide synthesis (SPPS), allowing for the precise, site-specific incorporation of the 2,5-difluoro-L-phenylalanine residue anywhere within a synthetic peptide chain. chemimpex.com

Probing Allosteric Regulation and Conformational Changes in Biomolecules

Allosteric regulation is a fundamental biological mechanism where the binding of a molecule at one site on a protein influences the activity at a distant site. nih.gov This process is mediated by conformational changes that propagate through the protein's structure. Detecting and characterizing these subtle, long-range changes is a significant experimental challenge.

By incorporating 2,5-difluoro-L-phenylalanine at a strategic location distant from the active or allosteric site, researchers can use ¹⁹F NMR as a sensitive, non-invasive reporter of conformational change. nih.gov When an allosteric effector binds, the resulting structural rearrangement alters the local environment of the fluorine probe, even if it is tens of angstroms away. This change is registered as a shift in the ¹⁹F NMR signal. nih.gov This technique was effectively used to study the phospho-signaling protein CheY, where phosphorylation of an active site aspartate residue generated significant chemical shift changes at all six phenylalanine positions distributed throughout the protein, clearly reporting on the activation-induced conformational change. nih.gov This provides direct, residue-specific evidence of the allosteric transition, offering insights into the molecular mechanics of protein regulation.

Advanced Analytical and Computational Methodologies in the Study of N Fmoc 2,5 Difluoro L Phenylalanine Conjugates

Chromatographic Techniques for Separation and Characterization of Fluorinated Peptides

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides containing N-Fmoc-2,5-difluoro-L-phenylalanine. Its primary applications are the assessment of purity and the critical separation of enantiomers (chiral analysis).

HPLC-based Chiral Analysis: The enantiomeric purity of the this compound building block is paramount, as the chirality of the amino acid directly influences the final peptide's structure and function. Chiral HPLC is the technique of choice for achieving the high levels of precision required, often demanding enantiomeric excess (ee) values greater than 99%.

The most common approach involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating N-Fmoc protected amino acids under reversed-phase conditions. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, allowing for the differential retention and resolution of the L- and D-enantiomers. Studies on various Fmoc-amino acids show that mobile phases typically consist of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive such as trifluoroacetic acid (TFA) or formic acid.

Marfey's Method: For situations where direct chiral HPLC is not feasible or as a complementary validation technique, Marfey's method offers a reliable alternative. This indirect approach involves the pre-column derivatization of the amino acid enantiomers with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (FDAA), also known as Marfey's reagent. This reaction converts the enantiomers into a pair of diastereomers. These diastereomers possess different physical properties and can be readily separated using standard, non-chiral reversed-phase HPLC. The elution order of the resulting diastereomers can be used to determine the absolute configuration of the original amino acid.

Table 1: Typical HPLC Methodologies for Chiral Analysis of Fmoc-Amino Acids
TechniqueStationary Phase (Column)Typical Mobile PhasePrincipleReference
Direct Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose-2, Chirobiotic T)Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic AcidDifferential interaction with a chiral stationary phase creates separate elution times for enantiomers.
Indirect (Marfey's Method)Standard Reversed-Phase (e.g., C18)Gradient of Acetonitrile/Water with bufferPre-column derivatization with Marfey's reagent (FDAA) forms diastereomers that are separable on achiral columns.

Mass Spectrometry for Precise Structural Elucidation and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides containing this compound. It provides precise mass measurements to confirm successful synthesis and can be used to verify the amino acid sequence.

Electrospray ionization (ESI) is the most common ionization technique for peptide analysis, as it is a "soft" method that allows large, non-volatile molecules to be transferred into the gas phase as intact ions with minimal fragmentation. The resulting mass-to-charge (m/z) ratio of the peptide conjugate can be measured with high accuracy, confirming its molecular weight.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific peptide ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The peptide backbone typically breaks at the amide bonds, generating predictable series of fragment ions (e.g., b- and y-ions). The presence of phenylalanine and its analogs can influence the fragmentation pattern; for instance, a major pathway for C-terminal phenylalanine residues is the elimination of neutral cinnamic acid. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the entire sequence to be reconstructed and confirming the precise location of the 2,5-difluoro-L-phenylalanine residue.

Advanced Spectroscopic Characterization of Fluorine-Containing Biomolecules

Spectroscopic techniques provide insight into the structural and electronic characteristics of this compound and the peptides it forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated compounds. The fluorine nucleus is highly sensitive, and its chemical shift provides detailed information about the local electronic environment. This makes it an excellent probe for monitoring conformational changes, protein-peptide interactions, and the formation of supramolecular structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational modes of the peptide. Specific bands corresponding to amide I (C=O stretching) and amide II (N-H bending and C-N stretching) can provide information on the peptide's secondary structure (e.g., β-sheets, α-helices) and the formation of hydrogen bonds.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment and is used to determine the secondary structure of peptides in solution. The incorporation of this compound can influence the peptide's folding, and CD spectra can quantify these effects by tracking changes in the characteristic spectral signatures for different structural motifs.

Fluorescence Spectroscopy: The fluorenyl group of the Fmoc-protecting group is fluorescent, as is the phenylalanine ring itself. The fluorescence emission spectrum can be sensitive to the local environment, aggregation state, and interactions with other molecules. Studies on similar Fmoc-fluorophenylalanine derivatives have used fluorescence to monitor self-assembly processes.

Table 2: Spectroscopic Techniques and Their Applications
TechniqueInformation ObtainedRelevance to this compound Peptides
¹⁹F NMRLocal electronic environment, conformational states, molecular interactions.Directly probes the fluorinated aromatic ring to monitor structural changes.
FTIRSecondary structure (β-sheets, helices), hydrogen bonding.Confirms peptide backbone conformation and intermolecular interactions.
Circular Dichroism (CD)Global secondary and tertiary structure, chirality.Assesses how the fluorinated residue impacts overall peptide folding.
FluorescenceMolecular assembly, binding events, environmental polarity.Uses intrinsic fluorescence of Fmoc and Phe

Emerging Research Directions and Future Perspectives in Fluorinated Amino Acid Research

Design and Synthesis of Next-Generation Fluorinated Amino Acid Scaffolds

The development of novel molecular scaffolds is fundamental to advancing drug discovery and materials science. Amino acids and peptides serve as versatile hubs for creating multifunctional molecules due to their biocompatibility and the availability of well-established synthetic methods. mdpi.com The synthesis of complex fluorinated amino acids, including aromatic variants like 2,5-difluoro-L-phenylalanine, has received significant attention. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on N-Fmoc-2,5-difluoro-L-phenylalanine is crucial for its use in solid-phase peptide synthesis (SPPS), the most common method for building synthetic peptides. nih.govchemimpex.com

Researchers are actively exploring two primary strategies for synthesizing fluorinated amino acids: construction from fluorinated building blocks and direct fluorination of natural amino acids. bohrium.comrsc.org The former allows for structural diversity, while the latter offers synthetic convenience and is suitable for late-stage modification. bohrium.comrsc.org For aromatic amino acids, methods like Negishi and Suzuki cross-coupling reactions have been employed to create a variety of fluorinated derivatives. nih.gov The azalactone method is another established route for producing fluorinated phenylalanines, such as the 2,5-difluoro variant. nih.gov

Future efforts in this area are focused on creating more efficient and highly stereoselective catalytic methods to produce enantioenriched fluorinated amino acids. bohrium.com The goal is to expand the library of available building blocks beyond simple fluorination patterns, leading to next-generation scaffolds with precisely tuned properties for applications ranging from enzyme inhibitors to advanced biomaterials. nih.gov The use of this compound and similar compounds as hubs in these scaffolds allows for the seamless integration of unique fluorine-derived properties. mdpi.com

Table 1: Synthetic Strategies for Fluorinated Amino Acids

Strategy Description Advantages Key Methods
From Fluorinated Building Blocks Assembling the amino acid from smaller, pre-fluorinated molecules. High structural diversity, precise control over fluorine placement. Cross-coupling (Negishi, Suzuki), Azalactone synthesis. nih.govnih.gov
Direct Fluorination Introducing fluorine directly onto an existing amino acid or peptide. Synthetic convenience, suitable for late-stage functionalization. rsc.org Electrophilic fluorination (e.g., using Selectfluor), Photocatalytic fluorination. nih.govbohrium.com

Expanding the Scope of Site-Specific Fluorinated Protein Expression for Biological Discovery

Incorporating fluorinated amino acids into proteins at specific sites is a powerful strategy for probing protein structure, function, and dynamics. nih.govresearchgate.net The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus make it an exceptional probe, as it is nearly absent in biological systems, providing a clear spectroscopic window. nih.govacs.org this compound is primarily used in solid-phase peptide synthesis (SPPS) or native chemical ligation (NCL), which are chemical methods that allow for the precise, site-specific installation of the amino acid into a peptide chain. researchgate.net

Beyond chemical synthesis, biosynthetic methods are rapidly advancing. One prominent technique is amber stop codon suppression, which utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the unnatural amino acid in response to a UAG codon during protein translation in living cells. researchgate.net Recently, pyrrolysine-based tRNA/RS pairs have been developed that enable the site-specific encoding of a wide range of fluorinated phenylalanines, including difluoro-derivatives, in both E. coli and mammalian cells. nih.gov This allows for the production of proteins bearing these probes at a scale suitable for biochemical and structural studies. nih.gov

The future of this field lies in developing more robust and versatile tRNA/RS pairs that can efficiently incorporate an even wider variety of fluorinated amino acids with high fidelity. nih.gov This will enable more complex biological questions to be addressed, such as mapping protein-ligand interactions, studying protein folding pathways, and designing therapeutic proteins with enhanced pharmacological properties. nih.gov The ability to place fluorinated probes like 2,5-difluoro-L-phenylalanine with precision will continue to be a cornerstone of these investigations. nih.govnih.gov

Integration of this compound into Advanced Materials Science Research

The unique properties of fluorinated compounds are increasingly being harnessed in materials science. Fmoc-protected amino acids, in particular, have emerged as excellent building blocks for the development of self-assembling functional structures, such as hydrogels. mdpi.com The Fmoc group itself plays a critical role in driving the self-assembly process through hydrophobic and π-π stacking interactions. mdpi.com

The incorporation of this compound into these systems offers a strategy to modulate the material's properties. The introduction of fluorine can alter hydrophobicity, dipole moments, and intermolecular interactions within the self-assembled structure. researchgate.netnumberanalytics.com For example, fluorination can increase the metabolic stability and membrane permeability of peptide-based materials. acs.org These tunable supramolecular gels have potential applications as vehicles for drug delivery, scaffolds for tissue engineering, and as novel antibacterial agents. mdpi.com

Future research will likely focus on creating multi-component, co-assembled gels where this compound is combined with other functionalized amino acids to create materials with highly specific and responsive properties. mdpi.com By precisely controlling the molecular-level interactions through strategic fluorination, scientists aim to design "smart" materials that can respond to environmental cues like pH or temperature, opening up new possibilities in bionanotechnology and regenerative medicine.

Development of Novel Methodologies for Enhanced Synthesis and Bioconjugation

Continued innovation in synthetic chemistry is crucial for making fluorinated amino acids like this compound more accessible and versatile. bohrium.com While methods for synthesizing fluorinated phenylalanines are established, there is a need for more efficient, practical, and highly stereoselective catalytic approaches. bohrium.comnih.gov Recent advances include transition-metal-catalyzed reactions and the development of new fluoroalkylating reagents that provide powerful tools for selectively accessing these compounds. rsc.org For instance, palladium catalysis has been used for site-selective fluorination, and visible-light-promoted reactions have been shown to functionalize phenylalanine residues. nih.gov

Bioconjugation, the process of linking molecules to proteins or peptides, is another area of active development. While this compound is incorporated during peptide synthesis, other strategies involve modifying proteins post-translationally. nih.gov For example, enzymes like transglutaminase can be used to label proteins with fluorinated probes. nih.gov

The future in this domain points towards the convergence of synthetic and biological methods. This includes the late-stage modification of complex peptides and proteins, which remains a significant challenge. bohrium.com Developing new chemical handles and orthogonal ligation chemistries compatible with fluorinated amino acids will expand their utility. This could enable the creation of more sophisticated bioconjugates, such as antibody-drug conjugates with enhanced stability or diagnostic imaging agents with improved sensitivity, leveraging the unique properties imparted by the fluorine atoms. rsc.org

Table 2: Modern Fluorination Reagents

Reagent Full Name Application Type
Selectfluor F-TEDA-BF₄ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) Electrophilic Fluorination nih.govnumberanalytics.com
NFSI N-Fluorobenzenesulfonimide Electrophilic Fluorination nih.govnumberanalytics.com
DAST Diethylaminosulfur Trifluoride Nucleophilic Fluorination numberanalytics.com

Deeper Mechanistic Understanding of Fluorine-Biomolecule Interactions at the Atomic Level

Despite the widespread use of fluorinated compounds, a deep, predictive understanding of how fluorine atoms interact with biological macromolecules at the atomic level is still evolving. nih.gov Fluorine is unique: it is highly electronegative and has a small van der Waals radius, yet it has low polarizability. nih.gov These characteristics mean that replacing hydrogen with fluorine can lead to complex and sometimes unexpected effects on molecular interactions. nih.gov

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) analysis, are becoming essential tools for dissecting these interactions. acs.orgnih.gov Studies have shown that short contacts between fluorine atoms on a ligand and protein atoms are frequent and play an essential role in binding affinity, even if the individual interactions are modest. acs.org Fluorine can participate in hydrogen bonds, interact with aromatic groups, and significantly perturb local water networks, which can have profound effects on binding entropy. nih.gov The difluoro-substitution pattern in 2,5-difluoro-L-phenylalanine creates a specific quadrupole moment on the aromatic ring, altering its potential for π-π stacking and other non-covalent interactions compared to non-fluorinated phenylalanine. nih.gov

The future of this research area lies in the synergy between advanced computational modeling and experimental validation through techniques like ¹⁹F NMR and high-resolution X-ray crystallography. acs.orgnih.gov By studying systems containing precisely placed probes like 2,5-difluoro-L-phenylalanine, researchers aim to develop more accurate force fields and predictive models for the rational design of fluorinated drugs and biomolecules. nih.gov This deeper mechanistic insight will allow scientists to move beyond trial-and-error and truly harness the power of fluorine to modulate biological activity with atomic precision.

Q & A

Q. What are the optimal synthetic routes for preparing N-Fmoc-2,5-difluoro-L-phenylalanine?

The compound is typically synthesized via Fmoc protection of 2,5-difluoro-L-phenylalanine. A standard method involves coupling the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system (e.g., dioxane/Na₂CO₃). Purification is achieved via recrystallization or flash chromatography, with monitoring by TLC or HPLC . For regioselective fluorination, pre-functionalized phenylalanine derivatives are often used to avoid side reactions during Fmoc introduction .

Q. How can researchers ensure the purity and stability of this compound during storage?

Purity (>97%) is confirmed via reverse-phase HPLC with UV detection at 254 nm. Stability is maintained by storing the compound at 2–8°C under inert gas (argon or nitrogen) to prevent Fmoc-group degradation. Lyophilization is recommended for long-term storage . NMR (¹H/¹³C/¹⁹F) and mass spectrometry are critical for verifying structural integrity post-synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹⁹F NMR : Identifies fluorination patterns and confirms substitution at the 2,5-positions (δ ≈ -115 to -125 ppm for aromatic fluorines) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₂₄H₁₉F₂NO₄, exact mass 423.13 g/mol) .
  • IR Spectroscopy : Detects Fmoc carbonyl stretches (~1700–1750 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the 2,5-difluoro substitution impact peptide conformational stability in drug design?

The electron-withdrawing fluorines increase the rigidity of the phenyl ring, reducing rotational freedom and stabilizing β-sheet or α-helix structures in peptides. This enhances binding affinity in targets like HIV capsid proteins, as seen in analogues of HIV-1 inhibitors . Computational modeling (e.g., DFT or MD simulations) can predict steric and electronic effects on peptide backbone dynamics .

Q. What strategies resolve contradictions in bioactivity data for fluorinated phenylalanine derivatives?

Discrepancies often arise from variable fluorination positions (e.g., 2,5- vs. 3,5-difluoro isomers). Systematic SAR (Structure-Activity Relationship) studies using isothermal titration calorimetry (ITC) and X-ray crystallography can clarify binding mechanisms. For example, 2,5-difluoro derivatives show higher metabolic stability than 3,5-isomers in protease inhibition assays .

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) with this derivative?

Racemization is minimized by:

  • Using low-base conditions (e.g., DIEA/CH₃CN instead of piperidine/DMF) during Fmoc deprotection.
  • Incorporating coupling agents like HATU or PyBOP, which reduce reaction time and epimerization risk .
  • Monitoring by CD spectroscopy or Marfey’s reagent to quantify D-isomer formation .

Q. What role does this compound play in studying fluorine-protein interactions via ¹⁹F NMR?

The two equivalent fluorine atoms act as sensitive probes for protein binding environments. Chemical shift perturbations (CSPs) in ¹⁹F NMR reveal conformational changes in target proteins (e.g., kinases or GPCRs). This is particularly useful in fragment-based drug discovery (FBDD) to map allosteric sites .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biophysical assays?

  • Use co-solvents like DMSO (≤5% v/v) or PEG-based surfactants.
  • Modify the peptide sequence with charged residues (e.g., lysine or glutamate) adjacent to the fluorinated phenylalanine .

Q. What analytical workflows validate fluorinated peptide stability under physiological conditions?

  • LC-MS/MS : Tracks degradation products (e.g., defluorination or Fmoc cleavage) in simulated gastric fluid (pH 2.0) or plasma.
  • Fluorine-18 radiolabeling : Quantifies in vivo stability in PET imaging studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.